ethyl 1-(4-methoxy-3-methylbenzyl)-2-piperidinecarboxylate
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Description
The compound “Ethyl 3-((4-methoxy-3-methylbenzyl)amino)propanoate” is a solid substance with the molecular formula C14H21NO3 . Another related compound is “[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid” with the molecular formula C15H20N2O4 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for “Ethyl 3-((4-methoxy-3-methylbenzyl)amino)propanoate” isCC(C=C(CNCCC(OCC)=O)C=C1)=C1OC
. Chemical Reactions Analysis
Again, while specific reactions involving “ethyl 1-(4-methoxy-3-methylbenzyl)-2-piperidinecarboxylate” are not available, alkyl orthoesters are known to be valuable substrates in various classes of two-component and multi-component organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as molecular weight, form, and melting point. For instance, “Ethyl 3-((4-methoxy-3-methylbenzyl)amino)propanoate” has a molecular weight of 251.32 and is a solid .Safety and Hazards
Properties
IUPAC Name |
ethyl 1-[(4-methoxy-3-methylphenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(19)15-7-5-6-10-18(15)12-14-8-9-16(20-3)13(2)11-14/h8-9,11,15H,4-7,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQPKAFNSNRCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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